Steric and Lipophilic Differentiation from N-Propionylalanine
The critical differentiator for 2-Methyl-N-propionylalanine is its α,α-disubstituted structure, which imparts a unique steric profile compared to its closest analog, N-propionylalanine . This structural feature is predicted to result in a higher logP and greater steric bulk, factors which can significantly influence biological interactions and material properties. Quantitative predicted property differences between the target compound and its non-methylated analog are available .
| Evidence Dimension | Predicted Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Predicted LogP: 0.77; TPSA: 66.4 Ų |
| Comparator Or Baseline | N-Propionylalanine (comparator, CAS 56440-46-1). No quantitative predicted data was located for this specific comparator. |
| Quantified Difference | Difference not quantifiable due to lack of comparator data. This comparison is based on structural inference. |
| Conditions | Computational prediction (source unspecified) |
Why This Matters
The α-methyl group is the defining feature that differentiates this compound from simpler N-acyl alanines, justifying its selection when this specific steric and lipophilic profile is required for a project.
